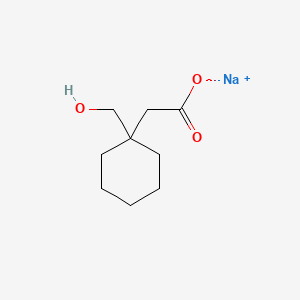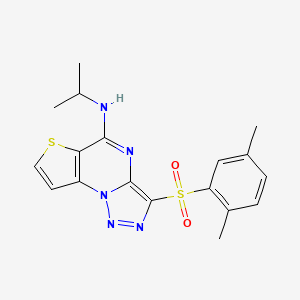
6-甲氧基-N-(3-磺丙基)喹啉鎓
描述
6-甲氧基-N-(3-磺丙基)喹啉鎓 (SPQ) 是一种广泛用作氯离子指示剂的荧光化合物。它是喹啉鎓的衍生物,以其检测氯离子时的高灵敏度和特异性而闻名。 SPQ 由于其能够在不受到其他生理离子显着干扰的情况下测量细胞内氯离子浓度,因此在生物学和化学研究中特别有价值 .
科学研究应用
6-甲氧基-N-(3-磺丙基)喹啉鎓在科学研究中具有广泛的应用,包括:
化学: 用作各种化学分析中氯离子的荧光指示剂。
生物学: 用于氯离子转运和细胞内氯离子浓度测量的研究。
医学: 用于与囊性纤维化和其他涉及氯离子转运的疾病相关的研究。
作用机制
6-甲氧基-N-(3-磺丙基)喹啉鎓的作用机制涉及它与氯离子的相互作用。该化合物的荧光在氯离子的存在下通过称为碰撞猝灭的过程而被猝灭。这种猝灭是由于荧光团的激发态与氯离子之间的瞬态相互作用而发生的,导致荧光强度降低。 这种特性使得 SPQ 可以用作氯离子的灵敏而特异的指示剂 .
生化分析
Biochemical Properties
6-methoxy-N-(3-sulfopropyl)quinolinium plays a significant role in biochemical reactions, primarily as a chloride indicator. It interacts with chloride ions through diffusion-limited collisional quenching, where the presence of chloride ions reduces the fluorescence intensity of the compound . This interaction is highly specific, allowing researchers to measure chloride concentrations accurately. Additionally, 6-methoxy-N-(3-sulfopropyl)quinolinium can be used in conjunction with various enzymes and proteins involved in ion transport and cellular signaling pathways, providing insights into the dynamics of these processes .
Cellular Effects
6-methoxy-N-(3-sulfopropyl)quinolinium influences various cellular processes by acting as a chloride ion indicator. It is used to study cell viability, proliferation, and function by detecting changes in chloride ion concentrations within cells . This compound can affect cell signaling pathways, gene expression, and cellular metabolism by altering the ionic environment of the cell. For example, changes in chloride ion concentrations can impact the activity of chloride channels and transporters, which in turn can influence cellular homeostasis and signaling .
Molecular Mechanism
The mechanism of action of 6-methoxy-N-(3-sulfopropyl)quinolinium involves its ability to bind with chloride ions and undergo fluorescence quenching. This process is diffusion-limited, meaning that the quenching occurs when chloride ions collide with the fluorescent dye . The binding interaction between 6-methoxy-N-(3-sulfopropyl)quinolinium and chloride ions is highly specific, allowing for precise measurements of chloride concentrations. Additionally, this compound can influence enzyme activity by altering the ionic environment, which can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-methoxy-N-(3-sulfopropyl)quinolinium can change over time. The stability of the compound is crucial for accurate measurements, and it is typically stored at room temperature and protected from light to maintain its integrity . Over time, the fluorescence intensity of 6-methoxy-N-(3-sulfopropyl)quinolinium may decrease due to degradation, which can affect its ability to detect chloride ions accurately. Long-term studies have shown that the compound remains effective for at least one year when stored properly .
Dosage Effects in Animal Models
The effects of 6-methoxy-N-(3-sulfopropyl)quinolinium can vary with different dosages in animal models. At low doses, the compound effectively detects chloride ions without causing significant toxicity or adverse effects . At higher doses, there may be threshold effects where the compound’s fluorescence quenching ability is saturated, leading to less accurate measurements. Additionally, high doses of 6-methoxy-N-(3-sulfopropyl)quinolinium may cause toxic effects, impacting cellular function and overall health of the animal .
Metabolic Pathways
6-methoxy-N-(3-sulfopropyl)quinolinium is involved in metabolic pathways related to ion transport and cellular homeostasis. It interacts with enzymes and cofactors that regulate chloride ion concentrations within cells . These interactions can affect metabolic flux and the levels of various metabolites, providing insights into the metabolic state of the cell. By monitoring changes in chloride ion concentrations, researchers can study the impact of 6-methoxy-N-(3-sulfopropyl)quinolinium on cellular metabolism and identify potential metabolic dysregulation .
Transport and Distribution
Within cells and tissues, 6-methoxy-N-(3-sulfopropyl)quinolinium is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in areas with high chloride ion concentrations . The transport and distribution of 6-methoxy-N-(3-sulfopropyl)quinolinium are crucial for its effectiveness as a chloride indicator, as they ensure that the compound reaches the target sites where chloride ions are present .
Subcellular Localization
The subcellular localization of 6-methoxy-N-(3-sulfopropyl)quinolinium is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function as a chloride indicator . By targeting specific subcellular regions, 6-methoxy-N-(3-sulfopropyl)quinolinium can provide detailed information on chloride ion concentrations within different cellular compartments, aiding in the study of cellular ion homeostasis and signaling .
准备方法
合成路线和反应条件
6-甲氧基-N-(3-磺丙基)喹啉鎓的合成通常涉及在碱性条件下使 6-甲氧基喹啉与 1,3-丙烷磺内酯反应。反应过程如下:
起始原料: 6-甲氧基喹啉和 1,3-丙烷磺内酯。
反应条件: 反应在氢氧化钠或氢氧化钾等碱的存在下进行。
操作步骤: 将 6-甲氧基喹啉溶解在合适的溶剂中,然后缓慢加入 1,3-丙烷磺内酯。将混合物在室温或略微升高的温度下搅拌,直到反应完成。
工业生产方法
SPQ 的工业生产遵循类似的合成路线,但规模更大。该过程包括:
批量合成: 使用大量的起始原料,并在工业反应器中放大反应。
优化: 优化反应条件以获得最大的收率和纯度。
化学反应分析
反应类型
6-甲氧基-N-(3-磺丙基)喹啉鎓会经历几种类型的化学反应,包括:
氧化: SPQ 在特定条件下可以被氧化,导致形成喹啉鎓衍生物。
还原: 还原反应可以将 SPQ 转换成其相应的还原形式。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。例如:
氧化: 氧化的喹啉鎓衍生物。
还原: SPQ 的还原形式。
取代: 具有不同官能团的取代喹啉鎓化合物.
相似化合物的比较
6-甲氧基-N-(3-磺丙基)喹啉鎓与其他类似化合物相比,例如:
6-甲氧基-N-乙基喹啉鎓 (MEQ): 另一种具有不同光谱特性的荧光氯离子指示剂。
N-(乙氧羰基甲基)-6-甲氧基喹啉鎓溴化物 (MQAE): 一种在某些条件下具有更高灵敏度的氯离子指示剂。
独特性
属性
IUPAC Name |
3-(6-methoxyquinolin-1-ium-1-yl)propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c1-18-12-5-6-13-11(10-12)4-2-7-14(13)8-3-9-19(15,16)17/h2,4-7,10H,3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDGOJFPFMINBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)[N+](=CC=C2)CCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347145 | |
| Record name | 6-Methoxy-N-(3-sulfopropyl)quinolinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83907-40-8 | |
| Record name | 6-Methoxy-N-(3-sulfopropyl)quinolinium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083907408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methoxy-N-(3-sulfopropyl)quinolinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 83907-40-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















